3-Chloropyridazine (CAS 1120-95-2) is a highly versatile, mono-halogenated heterocyclic building block widely prioritized in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. Featuring a highly electron-deficient 1,2-diazine core, this compound is highly primed for transition-metal-catalyzed cross-couplings (such as Suzuki and Negishi reactions) and nucleophilic aromatic substitutions (SNAr). For industrial procurement, sourcing this specific mono-chloro intermediate provides a direct, predictable pathway to mono-substituted pyridazines, offering distinct advantages in processability, atom economy, and downstream purification compared to its di-halogenated counterparts [1].
While 3,6-dichloropyridazine is often considered a cheaper and more abundant starting material, substituting it for 3-chloropyridazine introduces severe process inefficiencies when a mono-substituted pyridazine is the target. Utilizing the di-chloro analog requires a delicate desymmetrization or mono-functionalization step, which frequently yields complex mixtures of mono- and di-substituted products that complicate purification. Furthermore, the unreacted chlorine atom must subsequently be removed via catalytic hydrogenation—a step that consumes expensive palladium catalysts, extends cycle times, and risks reducing other sensitive functional groups in complex API synthesis. Procuring 3-chloropyridazine directly bypasses these downstream liabilities, ensuring higher overall yields and a streamlined, reproducible manufacturing route [1].
In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is heavily dependent on the carbon-halogen bond strength. Computational and experimental studies demonstrate that 3-chloropyridazine possesses a lower C-Cl Bond Dissociation Energy (BDE) compared to its isomer, 4-chloropyridazine, driven by the alpha-nitrogen effect. This lower BDE translates directly to enhanced reactivity, allowing the use of milder reaction conditions and broader functional group tolerance during complex API assembly [1].
| Evidence Dimension | C-Cl Bond Dissociation Energy (BDE) and Oxidative Addition Reactivity |
| Target Compound Data | Lower C-Cl BDE (facilitated by the adjacent alpha-nitrogen) |
| Comparator Or Baseline | 4-Chloropyridazine (Higher C-Cl BDE) |
| Quantified Difference | 3-chloropyridazine demonstrates a lower C-Cl BDE than 4-chloropyridazine, providing a measurable thermodynamic advantage for Pd(0) oxidative addition. |
| Conditions | Theoretical BDE analysis (G3B3/B3LYP) correlated with Pd-catalyzed cross-coupling regioselectivity. |
The lower BDE facilitates faster oxidative addition of the Pd(0) catalyst, enabling milder reaction conditions and reducing catalyst loading requirements in industrial cross-coupling.
The direct installation of secondary alkyl groups onto electron-deficient heterocycles is notoriously challenging due to competing rearrangement reactions. However, when paired with an EtCPhos-based palladium catalyst, 3-chloropyridazine undergoes highly selective Negishi cross-coupling with secondary alkylzinc reagents (e.g., isopropylzinc bromide). This system delivers the non-rearranged alkylation product in excellent yields, significantly outperforming standard phosphine ligands like CPhos, which are largely ineffective for such electron-deficient six-membered nitrogen heterocycles [1].
| Evidence Dimension | Yield and selectivity of non-rearranged alkylation products |
| Target Compound Data | Excellent yields of the target secondary alkyl pyridazine using EtCPhos/Pd |
| Comparator Or Baseline | Standard CPhos-based catalysts (ineffective/low conversion) |
| Quantified Difference | EtCPhos enables high-conversion coupling for 3-chloropyridazine, whereas traditional bulky ligands fail to suppress side reactions or achieve conversion. |
| Conditions | Cross-coupling with i-PrZnBr·LiCl, Pd(OAc)2 (1 mol %), EtCPhos (2 mol %), 0 °C to rt. |
Allows procurement teams to confidently source this building block for the direct, high-yield installation of bulky alkyl groups, a critical requirement in modern drug discovery libraries.
Traditional biaryl syntheses require the pre-formation of organometallic reagents (e.g., boronic acids or stannanes), which can be unstable or expensive. 3-Chloropyridazine overcomes this limitation by participating efficiently in Nickel-catalyzed cross-electrophile coupling (XEC). Under mild reductive conditions using tetrakis(dimethylamino)ethylene (TDAE), 3-chloropyridazine couples directly with aryl bromides in a 1:1 stoichiometric ratio, achieving high yields without the need for stoichiometric zinc or boron intermediates [1].
| Evidence Dimension | Cross-coupling efficiency without organometallic reagents |
| Target Compound Data | High-yield biaryl formation directly from two electrophiles (1:1 ratio) |
| Comparator Or Baseline | Conventional Suzuki/Stille couplings (Require pre-formed organometallics) |
| Quantified Difference | Eliminates the entire synthetic step and supply chain dependency associated with organoboron/organotin reagent preparation. |
| Conditions | Ni-catalyzed reductive cross-coupling using TDAE as a mild organic reductant in dioxane. |
Reduces supply chain complexity and cost by enabling the direct coupling of 3-chloropyridazine with widely available aryl bromides.
3-Chloropyridazine is a highly efficient starting material for synthesizing mono-aryl pyridazines via Suzuki-Miyaura cross-coupling. Utilizing this mono-chloro building block avoids the costly and time-consuming downstream catalytic dehalogenation steps that would be mandatory if starting from the cheaper 3,6-dichloropyridazine [1].
Due to its excellent compatibility with EtCPhos-based palladium catalysts, 3-chloropyridazine is highly suitable for Negishi couplings with secondary alkylzinc reagents. This enables the rapid, high-yield generation of sterically hindered, alkyl-substituted pyridazine libraries crucial for modern agrochemical discovery [2].
For manufacturing routes seeking to avoid the use of sensitive organoboron or toxic organotin reagents, 3-chloropyridazine's proven efficiency in Ni-catalyzed cross-electrophile coupling (XEC) makes it a highly practical building block. It allows direct, 1:1 coupling with aryl bromides under mild reductive conditions [3].
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